1-(P-Tosyloxy)-3-phenyl-2-propyne

Description

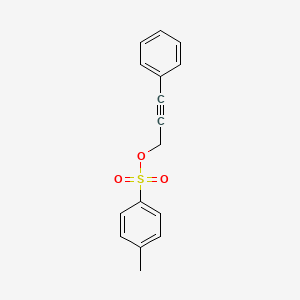

1-(p-Tosyloxy)-3-phenyl-2-propyne is a propargyl tosylate derivative characterized by a terminal alkyne group substituted with a p-toluenesulfonyloxy (tosyloxy) group and a phenyl group. This compound serves as a key intermediate in organic synthesis, particularly in reactions involving nucleophilic substitutions or transition metal-catalyzed couplings. Its structure combines the electron-withdrawing tosyl group, which enhances leaving-group ability, with the steric and electronic effects of the phenyl substituent, influencing reactivity and selectivity in synthetic pathways .

Properties

Molecular Formula |

C16H14O3S |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

3-phenylprop-2-ynyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H14O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,13H2,1H3 |

InChI Key |

FTUHRUAOAHSJNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physical properties of 1-(p-Tosyloxy)-3-phenyl-2-propyne can be contextualized by comparing it to structurally related sulfonate esters and propargyl derivatives:

1-Butyn-3-yl p-Toluenesulfonate (CAS 53487-52-8)

- Structure : Differs by replacing the phenyl group with a methyl-substituted propargyl chain.

- This contrasts with this compound, where the phenyl group may slow reactions requiring spatial accessibility .

- Applications : Used in alkyne functionalization, but its simpler structure may limit utility in stereoselective syntheses compared to phenyl-substituted analogues.

3-Phenyl-2-propyne (Base Alkyne)

- Structure : Lacks the tosyloxy group, making it a simpler alkyne.

- Reactivity : Directly participates in rhodium-catalyzed oxidative couplings with acetanilides to form indoles (e.g., 70–73% yield for indole derivatives in ether/petroleum ether solvents) .

- Role Comparison : this compound could act as a masked alkyne, where the tosyloxy group is eliminated to regenerate the reactive alkyne in situ.

Reactivity in Ring-Opening and Desulfonyloxylation Reactions

Evidence from epoxy sulfonate studies highlights the role of steric effects in directing reaction pathways. For example:

- Disulfoxylated Olefin Formation : Attack of the p-tosyloxy anion on intermediates generates disulfoxylated olefins. The bulkiness of substituents (e.g., phenyl vs. methyl) determines whether desulfonyloxylation proceeds via elimination or rearrangement .

- Steric Repulsion : In this compound, the phenyl group increases steric repulsion, favoring pathways that minimize crowding. This contrasts with less hindered analogues, where reaction routes may diverge due to reduced steric constraints.

Physical Properties and Spectral Data

Limited data exist for this compound, but comparisons can be inferred:

- Melting Points : Related indole derivatives (e.g., 3h, 3i-6-OMe) exhibit melting points of 76–104°C , suggesting that the tosyloxy group in this compound may lower melting points due to reduced crystallinity.

- Chromatographic Behavior : Higher Rf values (e.g., 0.37 for 3h in ether/petroleum ether) indicate moderate polarity, which may differ for the tosyloxy derivative due to increased molecular weight and hydrogen-bonding capacity.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.